molecular formula C8H9BrN2O2 B1269691 2-(2-Bromophenoxy)acetohydrazide CAS No. 328085-17-2

2-(2-Bromophenoxy)acetohydrazide

Cat. No. B1269691
M. Wt: 245.07 g/mol
InChI Key: XFDKPYSTAWRPAF-UHFFFAOYSA-N
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Description

Brominated compounds, including bromophenols and their derivatives, are widely studied for their environmental presence, synthesis, and application in various fields such as flame retardants and intermediates in organic synthesis. Bromophenols themselves have been identified in both natural and industrial contexts, having roles ranging from natural product synthesis in marine organisms to their use as intermediates in the manufacture of more complex chemical entities.

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves direct bromination reactions, where bromine is introduced into the aromatic ring through electrophilic aromatic substitution. This can be guided by the presence of functional groups that direct the bromination to specific positions on the aromatic ring. Advanced synthesis methods may also involve cross-coupling reactions, utilizing catalysts and organometallic reagents to introduce bromophenyl groups into larger molecules (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of a bromine atom on the phenol ring, which significantly affects the electronic distribution and reactivity of the molecule. These structural elements are crucial for understanding the compound's reactivity, potential for further functionalization, and its physical and chemical properties.

Chemical Reactions and Properties

Bromophenol derivatives participate in various chemical reactions, including further halogenation, oxidation, and coupling reactions. Their reactivity is influenced by the bromine atom, which can be activated or deactivated depending on the surrounding chemical environment and the presence of other functional groups (Artasensi et al., 2021).

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • 2-(2-Bromophenoxy)acetohydrazide derivatives show significant antimicrobial properties. For instance, a study reported the synthesis of new Schiff Bases and Thiazolidinone derivatives from this compound, which demonstrated notable antibacterial and antifungal activities (Fuloria et al., 2014).
  • Another research synthesized various benzimidazole derivatives using 2-(2-Bromophenoxy)acetohydrazide as a starting material. These derivatives were found effective in anticonvulsant screening (Shaharyar et al., 2016).

Nonlinear Optical Properties

  • The compound has been utilized in the synthesis of hydrazones with significant nonlinear optical properties. A study synthesizing three hydrazones from 2-(2-Bromophenoxy)acetohydrazide demonstrated their potential for optical device applications like optical limiters and switches (Naseema et al., 2010).

Anticonvulsant Activity

  • Derivatives of 2-(2-Bromophenoxy)acetohydrazide have been shown to possess anticonvulsant activity. A specific derivative, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide, was identified as particularly active in protecting against seizures in mice (Kumar et al., 2011).

Urease Inhibition

  • Hydrazone compounds derived from 2-(2-Bromophenoxy)acetohydrazide exhibit strong urease inhibitory activities. This was shown in a study synthesizing two hydrazone compounds with IC50 values indicating significant inhibition potential (Sheng et al., 2015).

Antileishmanial Activity

  • The compound is also effective in antileishmanial applications. A series of its analogues were synthesized and tested in vitro, with one analogue showing promising activity against Leishmania donovani (Ahsan et al., 2016).

Analgesic and Anti-inflammatory Activities

  • Novel oxadiazole derivatives, synthesized from 2-(2-Bromophenoxy)acetohydrazide, displayed potent analgesic and anti-inflammatory activities in rodent studies. This indicates potential use in developing pain and inflammation treatments (Dewangan et al., 2015).

Safety And Hazards

The safety data sheet for 2-(2-Bromophenoxy)acetohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(2-bromophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDKPYSTAWRPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355018
Record name 2-(2-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)acetohydrazide

CAS RN

328085-17-2
Record name 2-(2-Bromophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328085-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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